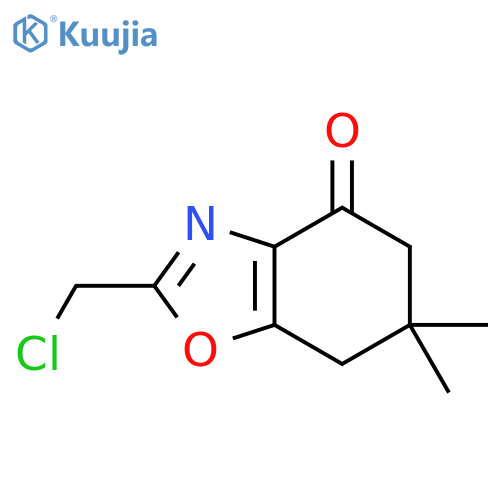Cas no 201024-66-0 (2-(chloromethyl)-6,6-dimethyl-6,7-dihydrobenzodoxazol-4(5H)-one)

201024-66-0 structure
商品名:2-(chloromethyl)-6,6-dimethyl-6,7-dihydrobenzodoxazol-4(5H)-one
CAS番号:201024-66-0
MF:C10H12ClNO2
メガワット:213.660781860352
CID:4633615
2-(chloromethyl)-6,6-dimethyl-6,7-dihydrobenzodoxazol-4(5H)-one 化学的及び物理的性質
名前と識別子
-
- 2-(chloromethyl)-6,6-dimethyl-6,7-dihydrobenzo[d]oxazol-4(5H)-one
- 4(5H)-Benzoxazolone, 2-(chloromethyl)-6,7-dihydro-6,6-dimethyl-
- 2-(chloromethyl)-6,6-dimethyl-6,7-dihydrobenzodoxazol-4(5H)-one
-
- インチ: 1S/C10H12ClNO2/c1-10(2)3-6(13)9-7(4-10)14-8(5-11)12-9/h3-5H2,1-2H3
- InChIKey: SOSMHGHRFZWGPP-UHFFFAOYSA-N
- ほほえんだ: O1C2CC(C)(C)CC(=O)C=2N=C1CCl
2-(chloromethyl)-6,6-dimethyl-6,7-dihydrobenzodoxazol-4(5H)-one 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-364814-10.0g |
2-(chloromethyl)-6,6-dimethyl-4,5,6,7-tetrahydro-1,3-benzoxazol-4-one |
201024-66-0 | 95.0% | 10.0g |
$4545.0 | 2025-03-18 | |
| Enamine | EN300-364814-0.25g |
2-(chloromethyl)-6,6-dimethyl-4,5,6,7-tetrahydro-1,3-benzoxazol-4-one |
201024-66-0 | 95.0% | 0.25g |
$524.0 | 2025-03-18 | |
| Enamine | EN300-364814-1.0g |
2-(chloromethyl)-6,6-dimethyl-4,5,6,7-tetrahydro-1,3-benzoxazol-4-one |
201024-66-0 | 95.0% | 1.0g |
$1057.0 | 2025-03-18 | |
| Enamine | EN300-364814-2.5g |
2-(chloromethyl)-6,6-dimethyl-4,5,6,7-tetrahydro-1,3-benzoxazol-4-one |
201024-66-0 | 95.0% | 2.5g |
$2071.0 | 2025-03-18 | |
| A2B Chem LLC | AW30732-250mg |
2-(chloromethyl)-6,6-dimethyl-6,7-dihydrobenzo[d]oxazol-4(5H)-one |
201024-66-0 | 95% | 250mg |
$587.00 | 2024-04-20 | |
| A2B Chem LLC | AW30732-100mg |
2-(chloromethyl)-6,6-dimethyl-6,7-dihydrobenzo[d]oxazol-4(5H)-one |
201024-66-0 | 95% | 100mg |
$421.00 | 2024-04-20 | |
| A2B Chem LLC | AW30732-1g |
2-(chloromethyl)-6,6-dimethyl-6,7-dihydrobenzo[d]oxazol-4(5H)-one |
201024-66-0 | 95% | 1g |
$1148.00 | 2024-04-20 | |
| Aaron | AR01BU3C-5g |
2-(chloromethyl)-6,6-dimethyl-6,7-dihydrobenzo[d]oxazol-4(5H)-one |
201024-66-0 | 95% | 5g |
$4240.00 | 2023-12-14 | |
| Aaron | AR01BU3C-10g |
2-(chloromethyl)-6,6-dimethyl-6,7-dihydrobenzo[d]oxazol-4(5H)-one |
201024-66-0 | 95% | 10g |
$6275.00 | 2023-12-14 | |
| Aaron | AR01BU3C-500mg |
2-(chloromethyl)-6,6-dimethyl-6,7-dihydrobenzo[d]oxazol-4(5H)-one |
201024-66-0 | 95% | 500mg |
$1158.00 | 2025-02-09 |
2-(chloromethyl)-6,6-dimethyl-6,7-dihydrobenzodoxazol-4(5H)-one 関連文献
-
J. N. Wang,J. W. Wang,G. J. Huang,L. Cheng,L. J. Jiang,L. G. Wang Phys. Chem. Chem. Phys., 2016,18, 12029-12034
-
Yun-Feng Xie,San-Yuan Ding,Jun-Min Liu,Wei Wang,Qi-Yu Zheng J. Mater. Chem. C, 2015,3, 10066-10069
-
Austin M. Evans,Matthew R. Ryder,Woojung Ji,Michael J. Strauss,Amanda R. Corcos,Edon Vitaku,Nathan C. Flanders,Ryan P. Bisbey,William R. Dichtel Faraday Discuss., 2021,225, 226-240
-
Ruth H. Howard,Carlos Alonso-Moreno,Lewis M. Broomfield,David L. Hughes,Joseph A. Wright,Manfred Bochmann Dalton Trans., 2009, 8667-8682
-
Wenqi Xiong,Congxin Xia,Yuting Peng,Juan Du,Tianxing Wang,Jicai Zhang,Yu Jia Phys. Chem. Chem. Phys., 2016,18, 6534-6540
201024-66-0 (2-(chloromethyl)-6,6-dimethyl-6,7-dihydrobenzodoxazol-4(5H)-one) 関連製品
- 2228435-20-7(4-(oxiran-2-yl)methyl-3-(trifluoromethyl)-1H-pyrazole)
- 1334372-97-2(N-(2-methoxy-5-methylphenyl)-1-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperidine-3-carboxamide)
- 1904577-98-5(Tert-butyl 3-amino-3-(naphthalen-1-yl)propanoate)
- 1246555-43-0(4-Bromo-1-phenyl-1H-imidazole)
- 1353972-47-0(2-((Methyl(piperidin-3-yl)amino)methyl)benzonitrile hydrochloride)
- 2172057-01-9(4-(4-Hydroxypiperidin-4-yl)thiane-4-carboxylic acid)
- 1805283-34-4(3-(Difluoromethyl)-2,4-dihydroxy-6-iodopyridine)
- 574011-86-2(2-Propen-1-amine, 3-chloro-, hydrochloride, (2E)-)
- 1620680-50-3((3S)-3-(methylamino)butan-1-ol)
- 1805936-47-3(Ethyl 4-bromo-2-(difluoromethyl)-5-methylpyridine-3-carboxylate)
推奨される供給者
Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Henan Dongyan Pharmaceutical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
